molecular formula C12H15NO B2760211 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine CAS No. 1094481-01-2

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine

Cat. No.: B2760211
CAS No.: 1094481-01-2
M. Wt: 189.258
InChI Key: OEJPZVWTFLXFDN-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C12H15NO It is characterized by the presence of a benzofuran ring fused to a cyclopropane ring via a methylene bridge

Scientific Research Applications

N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Attachment of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Final Compound: The final step involves the reaction of the intermediate benzofuran derivative with cyclopropanamine under suitable conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects.

Comparison with Similar Compounds

    N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)amine: Lacks the cyclopropane ring, which may affect its biological activity.

    N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropane: Lacks the amine group, which may influence its reactivity and applications.

Uniqueness: N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is unique due to the presence of both the benzofuran and cyclopropane rings, which confer distinct structural and functional properties. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,10-11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJPZVWTFLXFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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